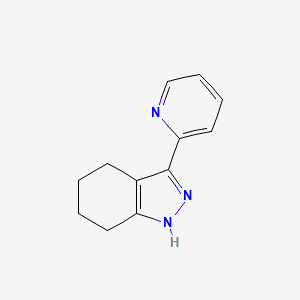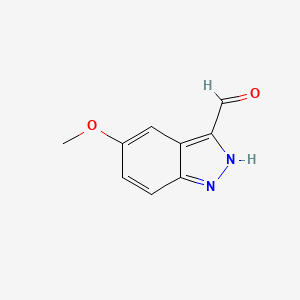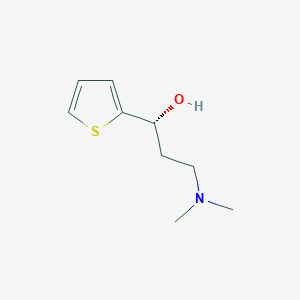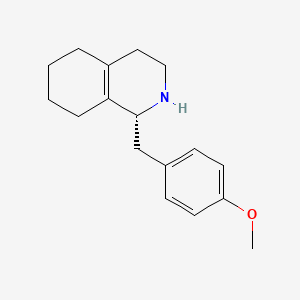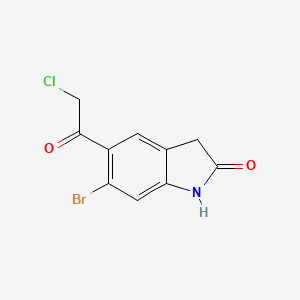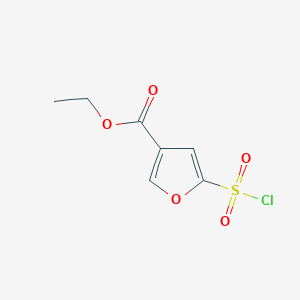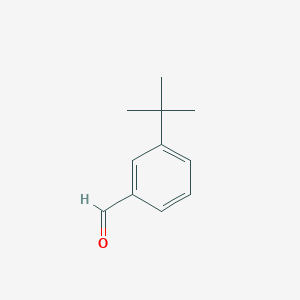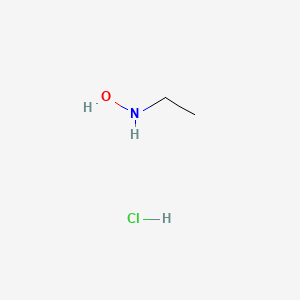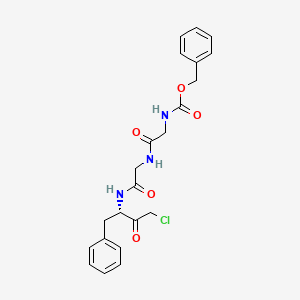
Z-Gly-gly-phe-chloromethylketone
描述
Z-Gly-gly-phe-chloromethylketone: is a synthetic peptide-based molecule widely employed as a research tool in biochemistry and cell biology. It acts as a potent and irreversible inhibitor of chymotrypsin-like serine proteases, enzymes that play a critical role in various biological processes. The compound is also known by its IUPAC name, benzyl N- [2- [ [2- [ [ (2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-gly-phe-chloromethylketone typically involves the protection of amino groups followed by coupling reactions. The benzyloxycarbonyl (Z) group is commonly used for protecting the amino groups. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain product stability .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes rigorous quality control measures to ensure the purity and stability of the compound. The production is carried out in cleanroom environments to prevent contamination.
化学反应分析
Types of Reactions: Z-Gly-gly-phe-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: These reactions are less common for this compound due to its specific functional groups.
Major Products: The major products formed from these reactions are covalently modified proteins, where the chloromethyl ketone group has reacted with nucleophilic residues .
科学研究应用
Chemistry: Z-Gly-gly-phe-chloromethylketone is used as a site-specific inhibitor in studies involving chymotrypsin-like serine proteases. It helps in understanding the enzyme’s active site and its interaction with substrates .
Biology: In cell biology, this compound is employed to study the role of serine proteases in various cellular processes, including apoptosis and signal transduction.
Medicine: The compound is used in research to develop inhibitors for proteases that are potential drug targets for diseases like cancer and inflammatory conditions.
Industry: In the pharmaceutical industry, this compound is used in the development of diagnostic tools and therapeutic agents.
作用机制
Z-Gly-gly-phe-chloromethylketone exerts its effects by covalently binding to the active site of chymotrypsin-like serine proteases. The chloromethyl ketone group reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This irreversible inhibition prevents the protease from interacting with its natural substrates, thereby blocking its enzymatic activity.
相似化合物的比较
Z-Gly-Leu-Phe-chloromethylketone: Another peptide-based inhibitor with a similar mechanism of action but different specificity for proteases.
Z-Gly-Gly-Leu-chloromethylketone: Similar structure but targets different proteases.
Uniqueness: Z-Gly-gly-phe-chloromethylketone is unique due to its high specificity for chymotrypsin-like serine proteases and its irreversible mode of inhibition. This makes it a valuable tool for studying these enzymes in detail and developing targeted inhibitors.
属性
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c23-12-19(27)18(11-16-7-3-1-4-8-16)26-21(29)14-24-20(28)13-25-22(30)31-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,28)(H,25,30)(H,26,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPOZEGMCMVPAF-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439127 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35172-59-9 | |
| Record name | N-[(Benzyloxy)carbonyl]glycyl-N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Z-Gly-Gly-Phe-chloromethylketone in the context of the research on murine IL-2-activated natural killer (A-NK) cells?
A: The research paper investigates the role of proteases in the cytotoxic activity of murine A-NK cells. This compound is a protease inhibitor, specifically targeting chymotrypsin-like activity. [] The study found that this compound significantly inhibited the chymase activity present in A-NK cells, which further suggests this protease may be involved in A-NK cell-mediated cytotoxicity against tumor cells. []
Q2: How does this compound affect the A-NK cells' cytotoxic activity?
A: The research demonstrates that this compound, along with other protease inhibitors targeting chymotryptic and tryptic enzymes, reduced A-NK cell-mediated cytotoxicity against P815 target cells. [] This finding suggests that the chymotryptic activity inhibited by this compound plays a role in the A-NK cells' ability to kill tumor cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1365058.png)

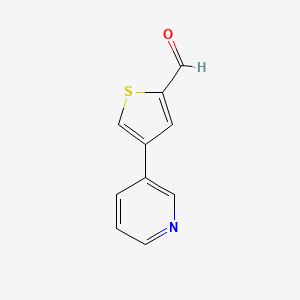
![4-[3-(Dimethylamino)propoxy]aniline](/img/structure/B1365064.png)
